molecular formula C15H22N2O2 B6628172 2-(3-Aminophenyl)-1-(3-methoxy-4-methylpiperidin-1-yl)ethanone

2-(3-Aminophenyl)-1-(3-methoxy-4-methylpiperidin-1-yl)ethanone

Cat. No.: B6628172
M. Wt: 262.35 g/mol
InChI Key: HFPJDQPCMOWZHO-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)-1-(3-methoxy-4-methylpiperidin-1-yl)ethanone is an organic compound that features a complex structure with both aromatic and piperidine moieties

Properties

IUPAC Name

2-(3-aminophenyl)-1-(3-methoxy-4-methylpiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-11-6-7-17(10-14(11)19-2)15(18)9-12-4-3-5-13(16)8-12/h3-5,8,11,14H,6-7,9-10,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPJDQPCMOWZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1OC)C(=O)CC2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenyl)-1-(3-methoxy-4-methylpiperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the methoxy and methyl groups. The final step involves coupling the piperidine derivative with a 3-aminophenyl ethanone precursor under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions (temperature, pressure, and pH) are meticulously controlled. The use of continuous flow reactors could also be explored to enhance efficiency and scalability. Purification steps such as recrystallization, distillation, or chromatography are essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenyl)-1-(3-methoxy-4-methylpiperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring and piperidine moiety can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

2-(3-Aminophenyl)-1-(3-methoxy-4-methylpiperidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-Aminophenyl)-1-(3-methoxy-4-methylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Aminophenyl)-1-(4-methylpiperidin-1-yl)ethanone: Lacks the methoxy group, which may affect its reactivity and biological activity.

    2-(3-Aminophenyl)-1-(3-methoxypiperidin-1-yl)ethanone: Similar structure but without the methyl group, potentially altering its pharmacokinetic properties.

Uniqueness

The presence of both the methoxy and methyl groups in 2-(3-Aminophenyl)-1-(3-methoxy-4-methylpiperidin-1-yl)ethanone makes it unique, potentially enhancing its stability, solubility, and interaction with biological targets compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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